2-Hydroxy-2-(thiophen-2-yl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-2-thiophen-2-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3S/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5,7H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWZFAUHXAPBFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60325342 | |
| Record name | hydroxy(thiophen-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60325342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53439-38-6 | |
| Record name | hydroxy(thiophen-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60325342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Hydroxy 2 Thiophen 2 Yl Acetic Acid
Chemoenzymatic Synthetic Approaches
Biocatalytic methods, particularly those employing enzymes, provide a powerful route to enantiomerically pure chiral molecules under mild reaction conditions. Chemoenzymatic techniques combine the selectivity of enzymes with the versatility of organic chemistry.
Enzymatic Enantioselective Decarboxylative Protonation Strategies
A key biocatalytic strategy for producing chiral carboxylic acids is the enzymatic enantioselective decarboxylative protonation (EDP) of prochiral disubstituted malonic acids. researchgate.net This approach utilizes enzymes to catalyze the removal of one carboxyl group and the subsequent addition of a proton in a highly stereocontrolled manner, establishing a chiral center. The enzyme Aryl/Alkenyl Malonate Decarboxylase (AMDase) is a prime example of a biocatalyst used for this purpose, capable of generating optically pure carboxylic acids that are valuable as synthetic intermediates. researchgate.netresearchgate.net Engineered variants of AMDase have successfully produced a range of enantioenriched, heteroaromatic α-hydroxycarboxylic acids, indicating the viability of this strategy for synthesizing chiral 2-Hydroxy-2-(thiophen-2-yl)acetic acid. researchgate.net
Mechanism and Specificity of Aryl/Alkenyl Malonate Decarboxylase (AMDase) in Synthesis
Arylmalonate Decarboxylase (AMDase, EC 4.1.1.76) is a cofactor-independent enzyme that demonstrates a broad substrate spectrum, particularly for α-aromatic and α-alkenylmalonic acids. researchgate.netfrontiersin.org The catalytic mechanism involves the enantioselective cleavage of a C-C bond. The first proposed mechanism suggests the formation of a thioester between the substrate and a cysteine residue (Cys188) in the active site. frontiersin.orgnih.gov Subsequently, one of the two carboxyl groups (the pro-(R) carboxylate in the wild-type enzyme) is cleaved, generating a stabilized enolate intermediate. frontiersin.org The final and stereodetermining step is the enantioselective protonation of this enolate from a specific face (the si-face for the wild-type) to yield the corresponding optically pure mono-acid. frontiersin.org
The wild-type AMDase, originally isolated from Bordetella bronchiseptica, exhibits strict (R)-selectivity. frontiersin.org However, through protein engineering, highly efficient (S)-selective variants have been developed, allowing access to both enantiomers of the target carboxylic acid. researchgate.netfrontiersin.org This engineered specificity is crucial for the synthesis of specific stereoisomers required in pharmaceutical applications.
Precursors and Optimized Reaction Conditions in Biocatalytic Pathways
The direct precursor for the biocatalytic synthesis of this compound via the AMDase pathway is 2-hydroxy-2-(thiophen-2-yl)malonic acid . This prochiral substrate is designed to undergo decarboxylation catalyzed by an appropriate (R)- or (S)-selective AMDase variant to yield the desired enantiomer of the product.
Biocatalytic reactions with AMDase are typically performed under mild and environmentally benign conditions. The process often utilizes whole recombinant cells overexpressing the enzyme or the isolated enzyme itself. These reactions are conducted in aqueous buffer systems at or near neutral pH and at moderate temperatures. To enhance the stability, reusability, and process efficiency of the enzyme, immobilization techniques may be employed.
| Parameter | Description |
| Enzyme | Aryl/Alkenyl Malonate Decarboxylase (AMDase) or its engineered variants (R- or S-selective) |
| Precursor | 2-hydroxy-2-(thiophen-2-yl)malonic acid |
| Reaction Type | Enantioselective Decarboxylative Protonation (EDP) |
| Solvent | Aqueous buffer (e.g., potassium phosphate buffer) |
| pH | Typically neutral (pH 7-8) |
| Temperature | Mild conditions (e.g., Room temperature to 37°C) |
| Product | (R)- or (S)-2-Hydroxy-2-(thiophen-2-yl)acetic acid |
Conventional Chemical Synthetic Pathways
Traditional organic synthesis provides robust and scalable methods for the preparation of this compound, typically resulting in a racemic mixture that may require subsequent resolution if a single enantiomer is desired.
Direct Synthesis from Thiophene (B33073) Glycolic Acid Derivatives
One direct synthetic route involves the chemical reduction of a corresponding α-keto acid derivative, 2-oxo-2-(thiophen-2-yl)acetic acid (also known as 2-thienylglyoxylic acid), or its esters like ethyl 2-oxo-2-(thiophen-2-yl)acetate. biosynce.com The ketone functional group at the alpha position is reduced to a secondary alcohol. This transformation is commonly achieved using standard chemical reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a frequently used reagent for this type of reduction due to its selectivity and mild reaction conditions. This pathway offers a straightforward method to obtain the target compound racemate.
| Precursor | Reagent | Product |
| 2-oxo-2-(thiophen-2-yl)acetic acid | Sodium borohydride (NaBH₄) | (±)-2-Hydroxy-2-(thiophen-2-yl)acetic acid |
| Ethyl 2-oxo-2-(thiophen-2-yl)acetate | Sodium borohydride (NaBH₄), followed by hydrolysis | (±)-2-Hydroxy-2-(thiophen-2-yl)acetic acid |
Condensation Reactions Involving Thiophene-2-carboxaldehyde Precursors
A classic and highly effective method for synthesizing α-hydroxy acids is the cyanohydrin pathway, which utilizes an aldehyde as the starting material. For the synthesis of this compound, the precursor is thiophene-2-carboxaldehyde . This multi-step process begins with the nucleophilic addition of a cyanide ion to the carbonyl carbon of the aldehyde, forming a cyanohydrin intermediate. The reaction is typically performed using hydrogen cyanide (HCN) or by generating it in situ from a salt like sodium cyanide (NaCN) and a mineral acid.
In the second step, the nitrile group of the resulting cyanohydrin, 2-hydroxy-2-(thiophen-2-yl)acetonitrile , is hydrolyzed. This hydrolysis can be carried out under either acidic or basic conditions, which converts the nitrile into a carboxylic acid functional group, yielding the final product, this compound.
| Step | Starting Material | Reagent(s) | Intermediate/Product |
| 1. Cyanohydrin Formation | Thiophene-2-carboxaldehyde | NaCN, H₂SO₄ (or other acid) | 2-hydroxy-2-(thiophen-2-yl)acetonitrile |
| 2. Nitrile Hydrolysis | 2-hydroxy-2-(thiophen-2-yl)acetonitrile | H₃O⁺ (acidic) or OH⁻ (basic), followed by acid workup | (±)-2-Hydroxy-2-(thiophen-2-yl)acetic acid |
Direct Oxidation Methodologies for Thiophene-Acetic Acid Synthesis
Direct oxidation presents a straightforward approach for the synthesis of thiophene acetic acid derivatives. One notable method involves the synthesis of 2-thiopheneacetic acid from 2-thiophene ethanol. This process utilizes an oxidant to directly convert the starting material into 2-thiopheneacetic acid, which is then purified by recrystallization to achieve high purity. google.com This single-step oxidation is advantageous due to its simplicity, ease of reaction control, and suitability for industrial-scale production. google.com The reaction yields can range from 55% to 65%, with the final product purity exceeding 99.0%. google.com A variety of oxidizing agents can be employed in organic solvents such as acetone, methylene dichloride, or chloroform. google.com
Another direct oxidation strategy involves the reaction of thiophenes with a system composed of carbon tetrachloride (CCl4), methanol (CH3OH), and a catalyst. This method has been used to synthesize 2-thiophenecarboxylic acid and its derivatives with total yields between 44% and 85%. semanticscholar.org The proposed mechanism involves the oxidation of methanol by carbon tetrachloride to form methyl hypochlorite and formaldehyde. The thiophene then undergoes oxymethylation with formaldehyde, followed by oxidation with methyl hypochlorite to yield the thiophenecarboxylic acid. semanticscholar.org
An improved synthesis of 2-thiophene acetic acid has also been reported starting from thiophene and acetic anhydride. researchgate.net This process involves an acylation reaction followed by an oxidation rearrangement of the 2-acetyl thiophene intermediate to form 2-thienyl acetate (B1210297). This intermediate is then hydrolyzed to produce 2-thiophene acetic acid with a yield of 66.8% after recrystallization. researchgate.net
| Starting Material | Oxidizing System/Catalyst | Product | Yield | Purity |
| 2-Thiophene ethanol | Jones reagent, PDC, RuO4, NaClO, or NaClO2 | 2-Thiopheneacetic acid | 55-65% | >99.0% |
| Thiophene | CCl4–CH3OH–Catalyst (Fe(acac)3, VO(acac)2, or Mo(CO)6) | Methyl 2-thiophenecarboxylate | 44-85% | Not specified |
| Thiophene & Acetic Anhydride | H3PW12O40/SiO2 and PEG-400 | 2-Thiophene acetic acid | 66.8% | Not specified |
Palladium-Catalyzed Synthetic Routes
Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis and functionalization of thiophene derivatives. The Suzuki-Miyaura cross-coupling reaction, in particular, has been optimized for the synthesis of various functionalized cyclopropylthiophenes. nih.gov This reaction typically employs a catalytic system of palladium(II) acetate (Pd(OAc)2) and a phosphine ligand like dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane (SPhos). nih.gov This system allows for low catalyst loading, generally between 0.25-1 mol% of Pd(OAc)2 and 0.5-2 mol% of SPhos, to achieve high conversion and good yields, ranging from 69% to 93%. nih.gov
The Suzuki-Miyaura reaction has also been utilized to synthesize derivatives of 2-(thiophen-2-yl)acetic acid as potential inhibitors for microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). nih.gov This highlights the utility of palladium catalysis in modifying the thiophene core to create compounds with specific biological activities.
Furthermore, palladium-catalyzed carbonylation of alcohols offers a sustainable route to aryl acetates. mdpi.com For instance, the methoxycarbonylation of benzyl alcohol to 2-phenylmethyl acetate can be achieved using a Pd(OAc)2/DPPF (1,1′-(Bis-diphenylphosphino)ferrocene) catalytic system. This reaction demonstrates the potential for palladium catalysis in constructing the acetic acid moiety on an aromatic ring system. mdpi.com
| Reaction Type | Palladium Catalyst System | Substrates | Key Features | Yields |
| Suzuki-Miyaura Cross-Coupling | Pd(OAc)2 / SPhos | Bromothiophenes, Cyclopropylboronic acid | Low catalyst loading, scalable synthesis | 69-93% nih.gov |
| Suzuki-Miyaura Cross-Coupling | Not specified | Aryl halides, Thiophene boronic acids | Synthesis of biologically active derivatives | 40-55% (after HPLC) nih.gov |
| Methoxycarbonylation | Pd(OAc)2 / DPPF | Benzyl alcohol, CH3OH, CO | Halo-free, sustainable synthesis | 70-99% mdpi.com |
Advanced Synthetic Techniques
The application of ultrasonic irradiation in the synthesis of thiophene-containing compounds represents a significant advancement in synthetic chemistry. nih.gov Sonochemistry has been shown to dramatically reduce reaction times, often from hours or days to mere minutes, while also improving yields and product purity. nih.govresearchgate.net This green and sustainable approach is becoming increasingly important in the synthesis of pharmaceutically relevant heterocycles. researchgate.net
Ultrasound-assisted synthesis has been successfully applied to the Gewald reaction for producing highly substituted 2-aminothiophenes. When conducted under sonication (e.g., in a 40 kHz, 300W ultrasound cleaning bath), the reaction rates and yields are notably improved compared to classical conditions. The phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, is believed to be responsible for accelerating the reaction.
Similarly, the synthesis of novel thiophene chalcone derivatives has been achieved under ultrasonic irradiation in the presence of a catalyst, resulting in good yields and short reaction times under mild conditions. researchgate.net These studies consistently demonstrate that sonochemistry offers a more efficient and environmentally benign alternative to conventional heating methods for the synthesis of thiophene compounds. researchgate.net
| Synthetic Method | Key Features of Ultrasound Assistance | Starting Materials (Example) | Outcome |
| Gewald Reaction | Higher yields, shorter reaction times, milder conditions | Ketones/aldehydes, dicyanomethane, elemental sulfur | Efficient synthesis of 2-aminothiophenes |
| Chalcone Synthesis | Good yields, short reaction times, mild conditions | 5-bromo-thiophene derivatives | Synthesis of novel thiophene chalcones researchgate.net |
| General Heterocycle Synthesis | Dramatic reduction in reaction times, lower cost, greater purity | Various precursors | Efficient synthesis of diverse heterocyclic compounds nih.gov |
Chemical Reactivity and Derivatization of 2 Hydroxy 2 Thiophen 2 Yl Acetic Acid
Esterification Reactions to Form α-Hydroxy Thiophene (B33073) Acetates
The carboxylic acid moiety of 2-Hydroxy-2-(thiophen-2-yl)acetic acid readily undergoes esterification with various alcohols. This can be achieved through several standard synthetic protocols. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. This is a reversible process, and to drive the reaction to completion, the removal of water is typically required. daicelpharmastandards.com
Alternatively, the carboxylic acid can be converted to a more reactive acyl halide, such as an acyl chloride, by treatment with reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride can then react with an alcohol to form the corresponding ester in a non-reversible reaction. sigmaaldrich.com Another approach involves the use of acid anhydrides, which react with alcohols to yield the ester and a carboxylic acid byproduct. sigmaaldrich.com
A prominent example of ester formation is found in the synthesis of the anticholinergic drug Tiotropium. In this industrial process, a derivative, the methyl ester of di-(2-thienyl)glycolic acid (methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate), undergoes a transesterification reaction with the complex alcohol scopine (B3395896). This reaction is typically conducted in a high-boiling point solvent like toluene (B28343) or xylene, or in a melt, and is catalyzed by a strong base such as sodium methoxide (B1231860) or sodium hydride to achieve the desired scopine ester, a direct precursor to Tiotropium. google.com
Table 1: Representative Esterification Methods
| Method | Reagents | Conditions | Product Type |
| Fischer-Speier Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Heat, Removal of water | Alkyl α-Hydroxy Thiophene Acetate (B1210297) |
| Via Acyl Chloride | 1. Thionyl Chloride (SOCl₂) 2. Alcohol | 1. Reflux 2. Room Temperature or Cooled | Alkyl α-Hydroxy Thiophene Acetate |
| Transesterification | Methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, Scopine, Sodium Methoxide | Heat (in Toluene/Xylene) | Scopine ester of di-(2-thienyl)glycolic acid google.com |
| Self-Esterification | Two molecules of the parent acid | N/A | 2-(2-Hydroxy-2,2-di(thiophen-2-yl)acetoxy)-2,2-di(thiophen-2-yl)acetic Acid researchgate.net |
Amide Formation and Related Amide Derivatives
The synthesis of amides from this compound can be accomplished through the reaction of the carboxylic acid, or its activated derivatives, with primary or secondary amines. Direct condensation of the carboxylic acid with an amine is thermally demanding and often inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the use of coupling agents is the preferred method for forming the amide bond under milder conditions. synthinkchemicals.com
Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. google.comusp.org Other modern coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU), which facilitate rapid amide bond formation. google.com
Another effective strategy is the conversion of the carboxylic acid to an acyl chloride, which then readily reacts with an amine to produce the amide. This method is often high-yielding but may not be suitable for substrates with sensitive functional groups. google.com Recent advancements have also highlighted the use of boronic acid derivatives as catalysts for the direct amidation of carboxylic acids, including α-hydroxy acids, with amines under mild conditions. google.com
Table 2: Common Reagents for Amide Synthesis
| Method | Reagent System | Typical Solvent | Key Features |
| Carbodiimide Coupling | EDC/HOBt or DCC/HOBt | DMF, DCM | Widely used, mild conditions, suppresses racemization. google.comusp.org |
| Uronium/Aminium Salt Coupling | HATU/DIPEA or HBTU/DIPEA | DMF | High efficiency, rapid reactions. google.com |
| Phosphonium Salt Coupling | PyBOP/DIPEA | DMF, DCM | Effective for hindered substrates. google.com |
| Acyl Halide Method | 1. SOCl₂ or (COCl)₂ 2. Amine/Base | 1. Toluene, DCM 2. DCM, THF | High reactivity, suitable for a wide range of amines. google.com |
| Catalytic Amidation | Boronic Acid Catalyst | Varies | Milder conditions, direct conversion. google.com |
Salt Formation and Physico-Chemical Interactions of Salts
As a carboxylic acid, this compound readily reacts with inorganic and organic bases to form salts. The most common example is the formation of the sodium salt, Sodium 2-hydroxy-2,2-di(thiophen-2-yl)acetate, upon treatment with a sodium base like sodium hydroxide (B78521) or sodium bicarbonate. researchgate.net
The formation of a salt dramatically alters the physicochemical properties of the parent compound. A key consideration is the pKa of the carboxylic acid and the base used. Salt formation is most effective when there is a significant difference between the pKa of the acid and the pKaH of the conjugate acid of the base (a difference of >3 pKa units is a general guideline). googleapis.com
The primary physicochemical consequences of salt formation are:
Solubility: Salts of carboxylic acids are generally much more soluble in aqueous media than the free acid form. This property is extensively utilized in purification processes. For instance, in the synthesis of Tiotropium intermediates, the product can be separated from non-acidic organic impurities by washing with an aqueous basic solution, which converts the carboxylic acid to its soluble salt form, partitioning it into the aqueous layer. The free acid can then be regenerated by acidification. google.comgoogleapis.com
Melting Point: Salt formation typically increases the melting point of a compound, converting oils or low-melting solids into crystalline solids with higher melting points. googleapis.com
Hygroscopicity: The tendency of a compound to absorb atmospheric moisture can be influenced by salt formation. The choice of the counter-ion is critical in controlling this property. googleapis.com
Chemical Stability: Converting a drug or intermediate into a salt can enhance its chemical stability by protecting a potentially reactive functional group. googleapis.com
Functional Group Interconversions at the Carboxyl and Hydroxyl Centers
The carboxyl and hydroxyl groups of this compound are amenable to various functional group interconversions, expanding its synthetic utility.
Reactions of the Carboxyl Group:
The carboxylic acid group can be reduced to a primary alcohol, yielding 2-hydroxy-1,1-di(thiophen-2-yl)ethanol. This transformation requires powerful reducing agents, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this purpose, typically used in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). harvard.educhemguide.co.uk Borane (BH₃), often used as a complex with THF or dimethyl sulfide, is another effective reagent that can selectively reduce carboxylic acids in the presence of some other functional groups like esters. harvard.edu Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids. chemguide.co.uk
Reactions of the Hydroxyl Group:
The tertiary hydroxyl group is generally resistant to oxidation under standard conditions without cleavage of carbon-carbon bonds. Strong oxidizing agents under harsh conditions would likely lead to the degradation of the thiophene rings. researchgate.net
Substitution of the tertiary hydroxyl group is also challenging. Under strongly acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), generating a tertiary carbocation. This carbocation can then be attacked by a nucleophile. However, this Sₙ1-type reaction can be complicated by elimination side reactions and potential rearrangements, and the harsh acidic conditions may not be compatible with the thiophene rings. lgcstandards.com
Table 3: Summary of Potential Functional Group Interconversions
| Functional Group | Transformation | Reagent(s) | Resulting Product |
| Carboxylic Acid | Reduction | Lithium Aluminum Hydride (LiAlH₄) | 2-Hydroxy-1,1-di(thiophen-2-yl)ethanol harvard.educhemguide.co.uk |
| Carboxylic Acid | Reduction | Borane (BH₃·THF) | 2-Hydroxy-1,1-di(thiophen-2-yl)ethanol harvard.edu |
| Hydroxyl Group | Oxidation | Generally resistant | Degradation or C-C bond cleavage likely |
| Hydroxyl Group | Substitution (Sₙ1) | Strong Acid (e.g., HBr) | 2-Bromo-2-(thiophen-2-yl)acetic acid (potential) lgcstandards.com |
Stereochemical Investigations of 2 Hydroxy 2 Thiophen 2 Yl Acetic Acid
Enantioselective Synthesis and Chiral Resolution Techniques
The generation of enantiomerically pure forms of 2-hydroxy-2-(thiophen-2-yl)acetic acid is accomplished through two primary strategies: direct enantioselective synthesis and the resolution of a racemic mixture.
A specific chemoenzymatic method has been developed for the enantioselective synthesis of this compound. researchgate.net This process involves an enzymatic step that facilitates the enantioselective decarboxylative protonation of a precursor, yielding the desired homochiral carboxylic acid. researchgate.net This highlights the utility of biocatalysis in accessing specific enantiomers.
Table 1: Chemoenzymatic Synthesis Pathway
| Step | Description | Reagents/Conditions |
|---|---|---|
| 1 | Lithiation and Alkylation | Thiophene (B33073), n-Butyllithium (nBuLi), Diethylketomalonate |
| 2 | Hydrolysis | Sodium Hydroxide (B78521) (NaOH), Ethanol/Dichloromethane |
| 3 | Enzymatic Decarboxylation | Arylmalonate Decarboxylase (AMDase), TRIS buffer |
This table summarizes a key chemoenzymatic route for the synthesis of this compound. researchgate.net
When direct asymmetric synthesis is not employed, the separation of racemic this compound into its constituent enantiomers is achieved through chiral resolution. wikipedia.org This is a critical process for obtaining optically active compounds. wikipedia.org The two most prevalent methods are classical resolution via diastereomeric salt formation and chromatographic separation. wikipedia.orgresearchgate.net
Table 2: Comparison of Chiral Resolution Techniques
| Technique | Principle | Common Reagents/Materials |
|---|---|---|
| Diastereomeric Salt Formation | A racemic acid is reacted with a single enantiomer of a chiral base (resolving agent). The resulting diastereomeric salts have different solubilities and can be separated by fractional crystallization. wikipedia.org | Chiral amines (e.g., brucine), Tartaric acid derivatives wikipedia.org |
| Chiral HPLC | A racemic mixture is passed through a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and separation. researchgate.net | Chiral Stationary Phases (e.g., polysaccharide-based columns) |
This table outlines the primary methods used for the resolution of racemic acids like this compound.
Determination of Absolute Configuration through Spectroscopic and Chiroptical Methods
Determining the precise three-dimensional arrangement of atoms, or absolute configuration (R/S), at the stereocenter of this compound is fundamental to its stereochemical characterization. This is accomplished using definitive spectroscopic techniques.
Single-crystal X-ray diffraction is the most unambiguous method for determining absolute configuration. researchgate.netthieme-connect.de This technique relies on the phenomenon of anomalous dispersion of X-rays by the atoms in a non-centrosymmetric crystal. thieme-connect.de When suitable single crystals of one enantiomer are obtained, the diffraction data can distinguish between the actual structure and its mirror image, allowing for a definitive assignment of the absolute configuration. ed.ac.ukmdpi.com The Flack parameter is a critical value refined during this analysis to confirm the correctness of the assigned structure. mdpi.comresearchgate.net
In addition to crystallography, chiroptical methods are powerful tools for assigning absolute configuration in solution. nih.gov These techniques measure the differential interaction of chiral molecules with polarized light. The primary methods include:
Electronic Circular Dichroism (ECD): Measures the difference in absorption of left and right circularly polarized light.
Optical Rotatory Dispersion (ORD): Measures the change in optical rotation with wavelength.
For molecules like this compound, the absolute configuration can be determined by comparing the experimentally measured ECD or ORD spectrum with spectra predicted by quantum chemical calculations for both the R- and S-enantiomers. A match between the experimental and a calculated spectrum provides a confident assignment of the absolute configuration.
Influence of Stereochemistry on Chemical Transformations
The stereochemistry of the single chiral center in this compound is a critical factor that governs the outcome of its subsequent chemical reactions. The spatial arrangement of the hydroxyl and carboxyl groups relative to the thiophene ring dictates how the molecule interacts with other reagents, particularly in stereoselective transformations.
In reactions involving the carboxylic acid or hydroxyl group, such as esterification or N-acylation, the configuration of the stereocenter plays a crucial role. acs.org When an enantiomerically pure form of this compound reacts with another chiral molecule, two diastereomeric products can be formed. The energy of the transition states leading to these two diastereomers will differ due to steric and electronic interactions, resulting in one diastereomer being formed in preference to the other. This principle is fundamental to asymmetric synthesis, where a chiral molecule is used to control the formation of new stereocenters.
The challenge in controlling reactions at stereocenters, known as acetate (B1210297) aldol (B89426) reactions, has been a significant area of study. wiley-vch.de The principles derived from these studies underscore that the installation of a single stereocenter, such as that in this compound, requires precise control to achieve high stereoselectivity in subsequent bond-forming events. wiley-vch.de Therefore, the absolute configuration of this compound is not merely a descriptive feature but a determining factor in its chemical reactivity and its utility as a chiral building block in organic synthesis.
Based on a comprehensive search for scientific data, detailed experimental spectroscopic information required to fully characterize the specific chemical compound this compound is not available in publicly accessible literature and databases. The search results consistently point to data for structurally related but distinct molecules, namely "2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid" (a compound with two thiophene rings) lgcstandards.comnih.gov and "2-(thiophen-2-yl)acetic acid" (which lacks the critical α-hydroxy group).
The strict adherence to the specified compound as per the user's instructions prevents the use of data from these analogs. Generating an article with detailed sections on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-ray Crystallography would require specific spectral data, such as chemical shifts, vibrational frequencies, fragmentation patterns, and crystallographic parameters that are not found for this compound.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for the requested chemical compound. Any attempt to do so would involve speculation or the incorrect use of data from different chemical structures, which would violate the core principles of scientific accuracy.
Advanced Spectroscopic Characterization and Structural Elucidation
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For 2-Hydroxy-2-(thiophen-2-yl)acetic acid, the absorption of UV-Vis radiation is primarily governed by the presence of two key chromophores: the thiophene (B33073) ring and the carboxyl group. The interaction of these groups dictates the electronic absorption profile of the compound.
The thiophene ring is an aromatic heterocycle with delocalized π-electrons, which can be excited to higher energy antibonding orbitals (π→π* transitions). Unsubstituted thiophene typically exhibits a strong absorption band around 235 nm. nii.ac.jp The substitution on the thiophene ring in this compound, specifically the α-hydroxy-α-carboxyethyl group at the C2 position, is expected to influence the energy of these transitions.
The carboxyl group contains both π-electrons in the carbon-oxygen double bond and non-bonding (n) electrons on the oxygen atoms. This allows for two potential types of transitions: a π→π* transition and an n→π* transition. shu.ac.uk The n→π* transitions are typically of lower energy (occur at longer wavelengths) and have a much lower intensity (molar absorptivity) compared to π→π* transitions. shu.ac.uk
In the context of this compound, the electronic spectrum would be a composite of the transitions originating from these chromophores. The primary absorption band would likely arise from the π→π* transition of the substituted thiophene ring. The presence of the carboxyl and hydroxyl groups may cause a shift in the wavelength of maximum absorption (λmax) compared to unsubstituted thiophene. Additionally, a weak, lower-energy band corresponding to the n→π* transition of the carboxyl group may be observed. Due to the insulating α-carbon, direct conjugation between the thiophene ring and the carboxyl group is disrupted, which would likely result in a spectrum that retains the characteristic features of the individual chromophores with some inductive shifts. nii.ac.jp
Table 1: Expected Electronic Transitions for this compound
| Chromophore | Type of Transition | Expected Wavelength Region |
| Thiophene Ring | π → π | ~230-260 nm |
| Carboxyl Group | n → π | >250 nm (weak) |
| Carboxyl Group | π → π* | <220 nm |
Surface Analysis Techniques for Intermolecular Interactions (e.g., Hirshfeld Surface Analysis of Derivatives)
The analysis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide reveals the relative contributions of various intermolecular contacts to the total Hirshfeld surface, highlighting the key interactions that stabilize the crystal packing. nih.govnih.gov The most significant contributions arise from hydrogen-hydrogen, carbon-hydrogen, and sulfur-hydrogen contacts. nih.gov This indicates that van der Waals forces and weaker hydrogen bonding interactions play a crucial role in the supramolecular assembly.
The quantitative breakdown of these interactions is as follows:
H···H contacts represent the largest contribution at 21%, which is typical for organic molecules and reflects the abundance of hydrogen atoms on the molecular surface. nih.gov
C···H contacts account for 20% of the surface, indicative of C-H···π interactions and other weak hydrogen bonds involving carbon. nih.gov
S···H contacts are also highly significant, contributing 19%. This underscores the importance of the sulfur atom in the thiophene ring in directing intermolecular packing through interactions with hydrogen atoms. nih.govnih.gov
N···H contacts (14%) and O···H contacts (12%) represent classical and non-classical hydrogen bonding, which are vital for stabilizing the crystal structure. nih.gov
These findings demonstrate that the thiophene and acetamide moieties are actively involved in a network of diverse and significant intermolecular interactions.
Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide nih.govnih.gov
| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |
| H···H | 21% |
| C···H | 20% |
| S···H | 19% |
| N···H | 14% |
| O···H | 12% |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations, grounded in the principles of quantum mechanics, are a cornerstone of modern chemical research. For 2-Hydroxy-2-(thiophen-2-yl)acetic acid, these methods allow for a precise determination of its ground-state properties and the prediction of its spectroscopic behavior.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. nih.govaps.org The theory is based on the principle that the ground-state energy of a molecule can be determined from its electron density. For theoretical studies on thiophene (B33073) derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed in conjunction with a basis set such as 6-311++G(d,p) to provide reliable predictions of molecular properties. acs.orgacs.orgresearchgate.net These calculations are fundamental for obtaining the optimized geometry, electronic structure, and other ground-state characteristics of this compound.
Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. This optimized structure represents the most stable conformation of the molecule. For thiophene-containing compounds, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. nih.gov
Conformational analysis further explores the molecule's potential energy surface by rotating specific bonds to identify different stable conformers and the energy barriers between them. nih.govresearchgate.netcwu.edu For this compound, key rotations would occur around the C-C bond connecting the thiophene ring to the chiral carbon and the C-O bond of the hydroxyl group.
Disclaimer: The following table presents theoretical geometric parameters for 3-thiophene acetic acid, a structurally related isomer, as a representative example. A dedicated computational study for this compound is not available in the cited literature.
| Parameter | Calculated Value (Å or °) for 3-thiophene acetic acid nih.gov |
|---|---|
| C=O Bond Length | 1.211 |
| C-O (acid) Bond Length | 1.363 |
| O-H Bond Length | 0.971 |
| C-S (ring) Bond Length | 1.742 |
| O=C-O Bond Angle | 122.9 |
| C-O-H Bond Angle | 105.4 |
Theoretical vibrational frequencies can be calculated from the optimized molecular geometry using DFT. These computations predict the positions of absorption bands in the infrared (IR) and Raman spectra. iosrjournals.orgnih.gov The calculated frequencies are often scaled by an empirical factor (e.g., 0.961) to correct for anharmonicity and limitations of the theoretical model, improving agreement with experimental data. nih.gov A detailed assignment of vibrational modes, aided by Potential Energy Distribution (PED) analysis, allows for a definitive correlation between specific molecular motions (stretching, bending, torsion) and observed spectral peaks. iosrjournals.org
Disclaimer: The following table presents a selection of calculated and experimental vibrational frequencies for 2-thiophene carboxylic acid, a structurally similar compound. A dedicated computational and experimental vibrational study for this compound is not available in the cited literature.
| Vibrational Mode | Calculated Frequency (cm⁻¹) iosrjournals.org | Experimental FT-IR (cm⁻¹) iosrjournals.org | Experimental FT-Raman (cm⁻¹) iosrjournals.org |
|---|---|---|---|
| O-H Stretch | 3581 | 3092 | - |
| C-H Stretch (ring) | 3121 | 3120 | 3119 |
| C=O Stretch | 1710 | 1670 | 1668 |
| C-C Stretch (ring) | 1526 | 1528 | 1530 |
| C-H In-plane Bend | 1283 | 1283 | - |
| C-S Stretch | 852 | - | - |
The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, chemical stability, and electronic transitions. nih.govresearchgate.net A smaller gap generally implies higher reactivity and easier electronic excitation. researchgate.net DFT calculations provide the energies of these orbitals and visualize their spatial distribution, indicating regions of the molecule that are electron-rich or electron-poor.
Disclaimer: The following table presents HOMO-LUMO data calculated for 2-thiophene carboxylic acid as a representative example. iosrjournals.org Specific values for this compound may differ.
| Parameter | Energy (eV) for 2-thiophene carboxylic acid iosrjournals.org |
|---|---|
| E(HOMO) | -6.75 |
| E(LUMO) | -1.84 |
| HOMO-LUMO Gap (ΔE) | 4.91 |
Spectroscopic Property Prediction
Computational methods are also powerful tools for predicting spectroscopic data, which is essential for structural elucidation and characterization.
The Gauge-Invariant Atomic Orbital (GIAO) method is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts using DFT. researchgate.net This technique computes the magnetic shielding tensors for each nucleus in the molecule. The calculated shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (TMS). These theoretical predictions of ¹H and ¹³C NMR spectra are invaluable for assigning experimental signals and confirming the molecular structure.
Disclaimer: The following table provides a comparison of theoretical and experimental NMR chemical shifts for a derivative of 2-(thiophen-2-yl)acetic acid as a representative example. nih.gov Specific shifts for this compound would require a dedicated study.
| Atom | Theoretical Chemical Shift (ppm) | Experimental Chemical Shift (ppm) nih.gov |
|---|---|---|
| ¹³C (C=O) | ~173-175 | 175.4 |
| ¹³C (Thiophene C2) | ~125-129 | 128.9 |
| ¹³C (Thiophene C3) | ~127-128 | 127.2 |
| ¹³C (Thiophene C4) | ~125-127 | 126.0 |
| ¹³C (Thiophene C5) | ~127-129 | 127.1 |
| ¹³C (CH₂) | ~34-35 | 34.9 |
| ¹H (Thiophene) | ~6.8-7.3 | 6.89-7.25 |
| ¹H (CH₂) | ~2.2-2.8 | 2.25-2.75 |
Theoretical UV-Vis and IR Spectral Simulations
Theoretical spectral simulations are a fundamental aspect of computational chemistry, used to predict the spectroscopic properties of a molecule. These simulations, typically employing methods like Density Functional Theory (DFT), calculate the vibrational frequencies (IR spectra) and electronic transitions (UV-Vis spectra) of a molecule. The resulting theoretical spectra can be used to interpret and assign experimental data, understand the electronic structure, and confirm the identity of a synthesized compound.
A detailed search of scientific databases for theoretical UV-Vis and IR spectral simulations specifically for this compound did not yield any published studies. Therefore, no theoretical data on its absorption maxima (λmax), oscillator strengths, or calculated vibrational frequencies and their assignments can be presented.
Electro-Optical Property Investigations
The investigation of electro-optical properties through computational methods is crucial for identifying materials with potential applications in optics and electronics, particularly in the field of nonlinear optics (NLO). These calculations can predict how a molecule's charge distribution responds to an external electric field.
Calculation of Dipole Moment and Linear Polarizability
No specific computational studies reporting the calculated dipole moment or linear polarizability for this compound were found in the performed literature search.
Assessment of First Hyperpolarizability for Nonlinear Optical (NLO) Potential
The first hyperpolarizability (β) is a key indicator of a molecule's potential for second-order nonlinear optical (NLO) applications, such as second-harmonic generation (SHG). Molecules with large β values often possess a significant charge transfer character, typically found in donor-π-acceptor systems. Computational chemistry provides a direct route to calculate β and screen candidate molecules for NLO properties before undertaking complex synthesis and experimental characterization.
A search for published assessments of the first hyperpolarizability of this compound yielded no specific results. Consequently, there is no available data regarding its NLO potential based on theoretical calculations.
Ligand-Receptor Interaction Modeling Methodologies
Ligand-receptor interaction modeling, most commonly performed via molecular docking, is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). This methodology is central to structure-based drug design. By simulating the binding process, researchers can estimate the binding affinity (e.g., binding energy or inhibition constant, Ki), identify key interacting amino acid residues, and understand the molecular basis of a ligand's biological activity. This information can guide the design of more potent and selective therapeutic agents.
While molecular docking and interaction modeling have been applied to derivatives of the related compound 2-(thiophen-2-yl)acetic acid, no specific studies modeling the interaction of this compound with any biological receptor were identified during the literature survey. Therefore, no data on its binding modes, predicted affinities, or key interactions with specific protein targets can be provided.
Advanced Applications in Chemical Research
Building Block in Complex Chemical Synthesis
The structural features of 2-Hydroxy-2-(thiophen-2-yl)acetic acid, combining a hydroxyl group, a carboxylic acid, and a thiophene (B33073) moiety, make it a valuable precursor in organic synthesis. Its derivatives, particularly those based on the 2-thiopheneacetic acid framework, are instrumental in constructing molecules with significant pharmacological potential and in the generation of diverse chemical libraries for screening purposes.
Precursor in the Synthesis of Pharmacologically Relevant Scaffolds
The 2-thiopheneacetic acid core is a "privileged scaffold" integral to the development of a wide array of therapeutic agents. Its derivatives have been identified as promising candidates for treating inflammation, cancer, and infectious diseases.
One key area of research is in the development of anti-inflammatory drugs. Derivatives of 2-(thiophen-2-yl)acetic acid have been identified as suitable chemical platforms for creating potent inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme involved in inflammation and cancer pathways . Thiophene derivatives are also being systematically investigated as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key targets in anti-inflammatory therapy thermofisher.com.
In the realm of oncology, compounds built upon the 2-aminothiophene scaffold are recognized for their potential in drug discovery and are used as synthons for biologically active heterocyclic conjugates wikipedia.org. Furthermore, the broader class of thiophene derivatives has been explored for the synthesis of novel anticancer agents, demonstrating the scaffold's versatility wikipedia.org.
The utility of this scaffold also extends to anti-fungal and anti-bacterial agents. For instance, a series of N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized, showing notable fungicidal activity upce.cz. Moreover, 2-thiopheneacetic acid is a known precursor to the cephalosporin antibiotics cephaloridine and cephalothin upce.cz. The compound 2-(5-(thiophen-2-ylmethyl)thiophen-2-yl)acetic acid is used as a reference standard for the API Ticarcillin Sodium, another important antibiotic nih.gov.
| Pharmacological Area | Target/Application | Relevant Scaffold/Derivative |
|---|---|---|
| Anti-inflammatory | mPGES-1 Inhibition | 2-(thiophen-2-yl)acetic acid derivatives |
| Anti-inflammatory | COX/LOX Inhibition | Thiophene derivatives thermofisher.com |
| Anticancer | General Drug Discovery | 2-aminothiophene conjugates wikipedia.org |
| Antifungal | Fungicidal Agents | N-(thiophen-2-yl) nicotinamide derivatives upce.cz |
| Antibacterial | Precursor for Antibiotics | 2-thiopheneacetic acid (for cephaloridine, cephalothin) upce.cz |
| Antibacterial | API Reference Standard | 2-(5-(thiophen-2-ylmethyl)thiophen-2-yl)acetic acid (for Ticarcillin) nih.gov |
Role in Diversifying Thiophene-Based Chemical Libraries
The 2-thiopheneacetic acid framework is highly amenable to chemical modification, making it an excellent starting point for generating diverse chemical libraries. These libraries are crucial for high-throughput screening and the discovery of new lead compounds. By employing synthetic strategies like the Suzuki-Miyaura reaction, researchers can systematically couple the thiopheneacetic acid core with a variety of boronic acids. This approach has been successfully used to create collections of 4-phenyl-(thiophen-2-yl)acetic acid derivatives, allowing for the exploration of structure-activity relationships and the optimization of inhibitory activity against targets like mPGES-1 . Similarly, the synthesis of a series of novel N-(thiophen-2-yl) nicotinamide derivatives for fungicidal screening highlights the scaffold's role in generating new chemical entities for agricultural applications upce.cz. The ability to act as a versatile synthon for a range of biologically active heterocycles further cements the importance of the thiophene scaffold in medicinal chemistry research programs wikipedia.org.
Applications in Materials Science
The unique electronic properties of the thiophene ring make its derivatives highly valuable in materials science. The 2-thiopheneacetic acid scaffold, in particular, has found applications in the development of organic functional materials and in the synthesis of nanomaterials.
Development of Organic Functional Materials (e.g., NLO materials from derivatives)
Thiophene derivatives are key components in the design of advanced organic functional materials, including those with nonlinear optical (NLO) properties. NLO materials are crucial for applications in optoelectronics, such as optical data storage and image processing rsc.org. The delocalized π-electrons within the thiophene ring facilitate intramolecular charge transfer, a key requirement for NLO activity rsc.org.
Research has shown that replacing traditional benzene (B151609) rings with thiophene rings in donor-acceptor substituted stilbenes can significantly enhance the second-order NLO hyperpolarizability (β) mdpi.com. Fused bicyclic scaffolds like thieno[3,2-b]thiophene are also employed as building blocks for NLO materials nbinno.com. In these molecular designs, the thiophene moiety often acts as a π-conjugated linker, mediating the charge transfer between electron-donating and electron-accepting groups within the chromophore nih.gov. The inherent electronic characteristics of the thiophene ring make it a prime candidate for incorporation into conductive polymers and organic semiconductors used in devices like organic light-emitting diodes (OLEDs) thermofisher.com.
Use in Nanomaterial Synthesis (referencing the broader 2-thiopheneacetic acid scaffold for method development)
The 2-thiopheneacetic acid scaffold is directly involved in the synthesis and functionalization of nanomaterials. A notable example is its use in the one-pot synthesis of rosette-like gold (Au) nanostructures . In this process, 2-thiopheneacetic acid acts as a reducing agent for the AuCl₄⁻ precursor and simultaneously polymerizes into polythiophene derivatives that cap the nanomaterial, eliminating the need for extra surface ligands nih.gov.
Beyond direct synthesis, thiophene-based molecules are used in nanoparticle drug delivery systems. To overcome issues of poor water solubility and to improve selectivity for cancer cells, potent thiophene-based anticancer agents have been successfully loaded into polymeric nanoparticles acs.orgresearchgate.netwikipedia.org. This approach enhances the delivery of these hydrophobic drugs to tumor sites, improving their efficacy and safety profiles acs.orgresearchgate.net.
Surface Chemistry and Corrosion Inhibition Studies (for derivatives)
Derivatives of this compound have demonstrated significant efficacy as corrosion inhibitors, particularly for protecting mild steel in acidic environments. These studies are vital for industrial applications where metal preservation is critical.
Research has focused on Schiff base derivatives, such as 2-Hydroxy-N'-((thiophene-2-yl)methylene)benzohydrazide (HTMBH). Gravimetric and electrochemical studies have confirmed that HTMBH acts as an effective corrosion inhibitor in sulfuric acid (H₂SO₄) solutions researchgate.netquinoline-thiophene.com. The inhibition mechanism involves the adsorption of the HTMBH molecules onto the mild steel surface. This adsorption process is a combination of physical and chemical interactions (physisorption and chemisorption), with physisorption being the predominant mode quinoline-thiophene.com. The inhibitor molecules form a protective layer on the metal, increasing the activation energy required for the corrosion process and thus lowering the corrosion rate quinoline-thiophene.com. Atomic force microscopy has visually confirmed the formation of this protective film on the steel surface researchgate.net.
| Derivative Compound | Metal | Corrosive Medium | Inhibition Mechanism | Key Finding |
|---|---|---|---|---|
| 2-Hydroxy-N'-((thiophene-2-yl)methylene)benzohydrazide (HTMBH) | Mild Steel | 0.5 M H₂SO₄ | Mixed (predominantly physisorption) quinoline-thiophene.com | Forms a protective film, increasing activation energy of corrosion quinoline-thiophene.com |
| 2-amino-N'-(thiophen-2-yl) methylene) benzohydrazide (ATMBH) | Mild Steel | 0.5 M H₂SO₄ | Mixed-type inhibitor rsc.org | Acts as a mixed-type inhibitor, confirmed by potentiodynamic polarization rsc.org |
Compound Reference Table
| Compound Name |
|---|
| This compound |
| 2-(thiophen-2-yl)acetic acid |
| 2-aminothiophene |
| N-(thiophen-2-yl) nicotinamide |
| 2-(5-(thiophen-2-ylmethyl)thiophen-2-yl)acetic acid |
| Ticarcillin Sodium |
| cephaloridine |
| cephalothin |
| 4-phenyl-(thiophen-2-yl)acetic acid |
| thieno[3,2-b]thiophene |
| 2-Hydroxy-N'-((thiophene-2-yl)methylene)benzohydrazide (HTMBH) |
| 2-amino-N'-(thiophen-2-yl) methylene) benzohydrazide (ATMBH) |
Conclusion and Future Directions in 2 Hydroxy 2 Thiophen 2 Yl Acetic Acid Research
Synthesis and Reaction Development Outlook
The current synthetic strategies for 2-Hydroxy-2-(thiophen-2-yl)acetic acid are often linked to its role as a precursor, particularly for its methyl ester, Methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate (MDTG). This ester is a key intermediate for active pharmaceutical ingredients such as Tiotropium bromide and Aclidinium bromide. unimi.itgoogle.com
A prevalent synthetic route involves the Grignard reaction, where a 2-thienylmagnesium halide is reacted with an oxalate ester, typically dimethyl oxalate. unimi.itgoogle.com An alternative organometallic approach involves the reaction of 2-thienyllithium with dimethyl oxalate to first produce methyl 2-oxo-2-(thiophen-2-yl)acetate, which is then treated with another equivalent of a 2-thienyl organometallic reagent to form the tertiary alcohol. chemicalbook.com The final step in producing the target acid is the hydrolysis of the resulting methyl ester.
Key Synthetic Pathways for Methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate:
| Method | Reagents | Key Features |
| Grignard Reaction | 2-Thienylmagnesium bromide, Dimethyl oxalate | A common industrial method, but can lead to the formation of regioisomeric impurities, such as methyl-2-(thiophene-2-yl)-2-(thiophene-3-yl) glycolate, which are difficult to separate. unimi.itgoogle.com |
| Organolithium Reaction | 2-Bromothiophene, n-Butyllithium, Dimethyl oxalate | A two-step process that allows for more controlled, sequential addition of the thiophene (B33073) rings, potentially offering a route to improved regioselectivity. unimi.itchemicalbook.com |
The primary reaction of this compound and its ester derivative reported in the literature is transesterification with complex heterocyclic alcohols, such as scopine (B3395896), to form the final drug substance. wipo.int
Future Outlook: Future research in the synthesis of this compound is expected to focus on several key areas. A primary goal will be the development of more efficient and highly regioselective methods to minimize or eliminate the formation of the 2,3-isomer impurity, thereby simplifying purification processes. unimi.it This could involve exploring novel catalyst systems for the Grignard or organolithium reactions or developing entirely new synthetic pathways. Furthermore, there is considerable scope for exploring the reactivity of the compound's functional groups. Future work could investigate a broader range of reactions, such as derivatization of the hydroxyl and carboxylic acid groups to produce novel esters, amides, and ethers, expanding the library of available compounds for various applications.
Advancements in Spectroscopic and Computational Characterization
The structural elucidation of this compound relies on standard spectroscopic techniques. While detailed spectral analyses are not extensively published in peer-reviewed journals, data is available from commercial suppliers of analytical standards.
Predicted and Observed Spectroscopic Data:
| Technique | Feature | Expected Characteristics |
| ¹H NMR | Thiophene Protons | Multiplets in the aromatic region, typically between 7.0-7.8 ppm. |
| Hydroxyl Proton | A broad singlet, chemical shift is concentration and solvent dependent. | |
| Carboxyl Proton | A broad singlet at a downfield chemical shift (>10 ppm), often not observed. | |
| ¹³C NMR | Carboxylic Carbon (C=O) | Signal expected in the range of 170-180 ppm. bhu.ac.in |
| Quaternary Carbon (C-OH) | Signal for the carbon bearing the two thiophene rings and hydroxyl group, typically around 70-90 ppm. | |
| Thiophene Carbons | Signals in the aromatic region, approximately 120-150 ppm. oregonstate.edu | |
| FTIR | O-H Stretch | Broad absorption bands for both the alcohol (around 3500-3200 cm⁻¹) and the carboxylic acid (around 3300-2500 cm⁻¹). nih.gov |
| C=O Stretch | A strong, characteristic absorption for the carboxylic acid carbonyl group around 1760-1690 cm⁻¹. nih.gov | |
| C-O Stretch | Absorptions for the alcohol and carboxylic acid C-O bonds in the 1320-1000 cm⁻¹ region. | |
| Mass Spec. | Molecular Ion (M+) | Expected at m/z 240. |
| Fragmentation | Common losses include H₂O (M-18) from the hydroxyl group and COOH (M-45) or CO₂ (M-44) from the carboxylic acid moiety. miamioh.edu |
Future Outlook: Future advancements in the characterization of this molecule will likely involve more sophisticated techniques. Detailed 2D-NMR studies (COSY, HSQC, HMBC) could provide unambiguous assignment of all proton and carbon signals and offer insights into through-bond and through-space correlations. Solid-state NMR could be employed to understand the compound's structure and intermolecular interactions in the crystalline form.
Computationally, Density Functional Theory (DFT) calculations, which have been applied to simpler thiophene carboxylic acid derivatives, could be a powerful tool. mdpi.com Future computational studies on this compound could predict and rationalize its spectroscopic properties, determine stable conformations, analyze its electronic structure (HOMO-LUMO gaps), and model its reactivity. Such studies would provide a deeper molecular-level understanding to complement experimental findings.
Future Explorations in Diverse Chemical Applications
The established application of this compound is as a high-value building block in the pharmaceutical industry. anaxlab.com However, its structural features suggest potential for broader utility.
Medicinal Chemistry: The thiophene ring is a well-known bioisostere of the benzene (B151609) ring and is a component of numerous approved drugs. Likewise, α-hydroxy carboxylic acids are a recognized pharmacophore. The combination of these features in one molecule makes it an attractive scaffold for drug discovery. Research on derivatives of the related 2-(thiophen-2-yl)acetic acid has shown promise in developing inhibitors for enzymes like microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a target in cancer and inflammation therapy. This suggests that novel derivatives of Di-2-thienylglycolic acid could be synthesized and screened for a wide range of biological activities, including antimicrobial, anti-inflammatory, or anticancer properties. nih.gov
Materials Science: Thiophene-containing molecules are fundamental to the field of organic electronics, forming the basis of conducting polymers like polythiophene. The carboxylic acid and hydroxyl functional groups on this compound offer reactive handles for incorporating this dithienyl moiety into larger structures. Future research could explore its use as a monomer for the synthesis of novel polyesters or polyamides. These polymers, containing pendant thiophene groups, could possess interesting electronic, optical, or self-assembly properties. Additionally, the molecule could be used to functionalize surfaces or nanoparticles, with the thiophene units providing electronic functionality and the acid/alcohol groups enabling covalent attachment.
Coordination Chemistry: Carboxylic acids and alcohols can act as ligands, coordinating to metal ions. The presence of these groups, along with the sulfur atoms of the thiophene rings, makes this compound a potential multidentate ligand. Future studies could investigate the formation of coordination complexes with various transition metals. Such complexes could exhibit interesting catalytic properties, magnetic behavior, or luminescent features, opening another avenue for the application of this versatile compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Hydroxy-2-(thiophen-2-yl)acetic acid?
- Methodological Answer: The compound can be synthesized via cyclization reactions using sulfuric acid as a catalyst. For example, a structurally similar thiophene derivative (5-chloro-3-(thiophen-2-yl)pyrido[2,3-g]quinoxalin-2(1H)-one) was prepared by reacting 8-chloroquinoline-6,7-diamine with 2-oxo-2-(thiophen-2-yl)acetic acid in 10% sulfuric acid, yielding 43% under optimized conditions . Alternative stereoselective routes may involve bacterial biocatalysts (e.g., Bacillus spp.) for hydrolyzing racemic precursors, as demonstrated in related thiophene acetic acid systems .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer:
- X-ray crystallography (using SHELX software ) resolves crystal structure and hydrogen-bonding networks.
- NMR spectroscopy (¹H/¹³C) identifies proton environments and thiophene ring substitution patterns.
- FT-IR confirms functional groups (e.g., -OH, -COOH) via characteristic stretching frequencies.
- Mass spectrometry (ESI-TOF) verifies molecular weight and fragmentation patterns.
Q. What safety protocols are critical for handling this compound?
- Methodological Answer: Referencing safety data sheets (SDS) for analogous thiophene derivatives:
- Use PPE (gloves, goggles, lab coat) and work in a fume hood .
- Avoid skin contact; wash immediately with soap/water if exposed .
- Store in airtight containers at 2–8°C to prevent degradation .
Q. How can purity and stability be assessed during storage?
- Methodological Answer:
- HPLC with UV detection monitors degradation products.
- Thermogravimetric analysis (TGA) evaluates thermal stability.
- Regular NMR checks detect structural changes over time .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound?
- Methodological Answer: Hybrid functionals like B3LYP (combining exact exchange and gradient-corrected correlation) are optimal. Becke’s studies show that including exact exchange terms reduces average deviations in atomization energies to 2.4 kcal/mol . The Colle-Salvetti correlation-energy formula, adapted for DFT, provides reliable results within ±3% of experimental data .
Q. What strategies resolve contradictions between experimental and computational vibrational spectra?
- Methodological Answer:
- Validate computational parameters (basis sets, solvent models) against experimental conditions.
- Use Raman spectroscopy to cross-validate IR peaks.
- Check for tautomeric equilibria or protonation states that may alter spectral features .
Q. How can stereoselective synthesis be optimized for enantiomeric forms of this compound?
- Methodological Answer:
- Employ chiral catalysts (e.g., organocatalysts or metal-ligand complexes) during cyclization.
- Use bacterial hydrolases (e.g., Pseudomonas fluorescens) for enantioselective hydrolysis of racemic precursors, achieving >90% enantiomeric excess in related systems .
Q. What mechanistic insights explain unexpected byproducts in thiophene ring functionalization?
- Methodological Answer:
- Analyze reaction intermediates via in situ FT-IR or GC-MS .
- Computational studies (DFT) identify transition states favoring side reactions, such as sulfur oxidation or ring-opening .
Q. How does the thiophene ring influence acidity compared to phenyl analogs?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
